
4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromo-substituted alkyl chain and a methyl group attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form 1,2,3-triazoles.
Alkylation: The final step involves the alkylation of the triazole ring with 3-bromo-2-methylpropyl bromide in the presence of a base like potassium carbonate (K2CO3) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromo group.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted triazoles.
Oxidation: Formation of triazole oxides.
Reduction: Formation of de-brominated triazoles.
科学研究应用
4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The bromo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-(3-Bromo-2-methylpropyl)morpholine
- 3-Bromo-2-methylpropene
- 1-(3-Bromo-2-methylpropyl)-4-isopropylazepane
Uniqueness
4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole stands out due to its unique combination of a triazole ring and a bromo-substituted alkyl chain. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C7H12BrN3 |
|---|---|
分子量 |
218.09 g/mol |
IUPAC 名称 |
4-(3-bromo-2-methylpropyl)-1-methyltriazole |
InChI |
InChI=1S/C7H12BrN3/c1-6(4-8)3-7-5-11(2)10-9-7/h5-6H,3-4H2,1-2H3 |
InChI 键 |
DGKIQAVEYVWUCU-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CN(N=N1)C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13201116.png)
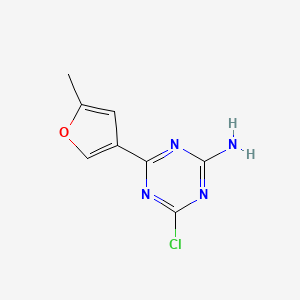
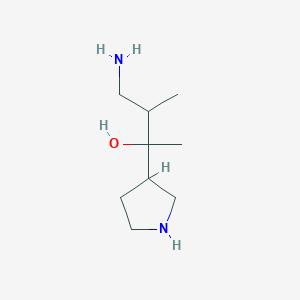

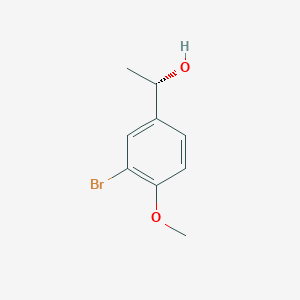
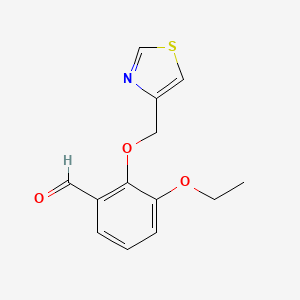
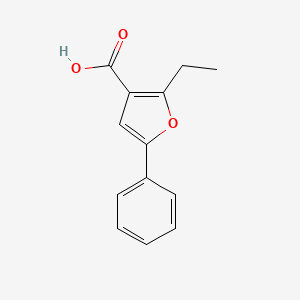

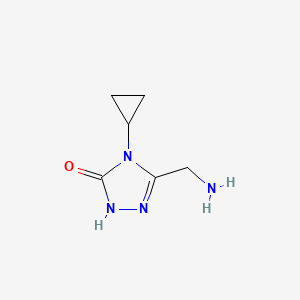
![2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13201178.png)


![1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13201189.png)

